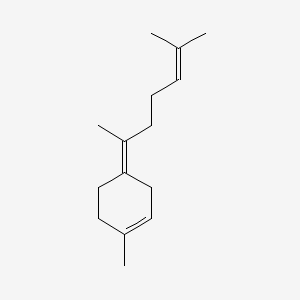

(Z)-gamma-bisabolene

Description

Significance of Sesquiterpenoids in Natural Product Chemistry and Chemical Biology

Sesquiterpenoids represent a large and diverse class of natural products built from a 15-carbon skeleton. hebmu.edu.cn These compounds are derived from the assembly of three isoprene (B109036) units and are found widely in the plant kingdom, as well as in fungi and marine organisms. hebmu.edu.cnnumberanalytics.comnumberanalytics.com In nature, sesquiterpenoids play crucial ecological roles, acting as defense agents (phytoalexins), signaling molecules, and attractants or deterrents for insects. hebmu.edu.cnnumberanalytics.com

The chemical diversity of sesquiterpenoids is vast, encompassing acyclic, monocyclic, bicyclic, and tricyclic structures. numberanalytics.comnumberanalytics.com This structural variety gives rise to a wide array of biological activities, making them a focal point of research in natural product chemistry and chemical biology. numberanalytics.comnumberanalytics.com Scientists have identified numerous sesquiterpenoids with potent pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. numberanalytics.comnumberanalytics.commdpi.com For example, artemisinin, a sesquiterpene lactone, is a well-known antimalarial drug. numberanalytics.com The significant biological activities and the potential for developing new therapeutic agents underscore the importance of sesquiterpenoids in pharmaceutical research. hebmu.edu.cnnumberanalytics.comnih.gov Furthermore, their presence in essential oils has made them valuable in the flavor and fragrance industries. hebmu.edu.cn

Overview of (Z)-gamma-Bisabolene: Structural Class and Research Interest

This compound is a monocyclic sesquiterpene, a member of the bisabolene (B7822174) group of isomers. beilstein-journals.orgwikipedia.org It is found in the essential oils of various plants, including lemon, oregano, and the liverwort Dumortiera hirsuta. beilstein-journals.orgwikipedia.orgnih.gov As an achiral molecule, its structure is notable for a (Z)-configured exocyclic double bond, which has been a subject of interest in synthetic chemistry. beilstein-journals.orgnih.gov

Academic research on this compound has focused on several key areas. A primary area of investigation is its biosynthesis. The formation of the achiral this compound molecule proceeds from farnesyl pyrophosphate (FPP) through chiral intermediates, such as nerolidyl diphosphate (B83284) (NPP) and the bisabolyl cation. beilstein-journals.orgsemanticscholar.org Unraveling the stereochemical course of this enzymatic transformation presents a fascinating challenge in understanding how nature controls chirality to produce an achiral product. beilstein-journals.orgnih.gov Studies have identified and characterized this compound synthases from bacteria like Cryptosporangium arvum, elucidating the specific enantiomers involved in the cyclization cascade. beilstein-journals.orgsemanticscholar.org

Another significant research avenue is the development of efficient methods for its production. Due to challenges in chemical synthesis and low yields from plant extraction, researchers are exploring biotechnological routes. mdpi.com Metabolic engineering in microorganisms like Saccharomyces cerevisiae has been employed to overproduce γ-bisabolene by introducing and optimizing biosynthetic pathways. mdpi.com Research has also been conducted on its chemical synthesis, for instance, through a Grignard reaction followed by acid-catalyzed dehydration. google.com

The biological activities of γ-bisabolene have also garnered attention. It is recognized for properties such as being an antibacterial, larvicidal, and oviposition deterrent. mdpi.com Furthermore, it has been approved as a food additive by the U.S. Food and Drug Administration (FDA), where it is used as a flavoring agent. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037003 | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13062-00-5, 495-62-5 | |

| Record name | (Z)-γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Bisabolene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Z Gamma Bisabolene

Precursor Pathways and Enzymology

The fundamental units for terpene synthesis are derived from two primary metabolic pathways within plant cells: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.

Isoprenoids, including sesquiterpenes like (Z)-gamma-bisabolene, are synthesized from five-carbon units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) pnas.orgnih.gov. Classically, the cytosolic Mevalonate (MVA) pathway has been considered the primary route for sesquiterpene biosynthesis, while the plastid-localized Methylerythritol Phosphate (MEP) pathway is associated with monoterpenes, diterpenes, and tetraterpenes pnas.orgnih.govbiorxiv.org. However, research indicates a more complex interplay between these pathways. In some plant species, such as Stevia rebaudiana, both the MVA and MEP pathways contribute to sesquiterpene biosynthesis, with evidence suggesting the transport of MEP pathway-derived farnesyl diphosphate precursors from plastids to the cytosol acs.orgnih.gov. Similarly, in snapdragon flowers, the MEP pathway has been shown to supply precursors for both plastidial monoterpene and cytosolic sesquiterpene biosynthesis, with IPP trafficking from plastids to the cytosol pnas.org. This crosstalk highlights that the strict compartmentalization and pathway specificity are not always absolute biorxiv.org.

Regardless of the initial pathway contributing the C5 units, the direct precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (FPP) wikipedia.orgresearchgate.netbritannica.comchegg.comresearchgate.net. FPP is a fifteen-carbon (C15) isoprenoid molecule assembled through the sequential condensation of IPP and DMAPP units wikipedia.orgresearchgate.netresearchgate.net. FPP serves as the universal substrate that is subsequently acted upon by terpene synthases to form the vast array of sesquiterpene skeletons found in nature researchgate.netresearchgate.net.

This compound Synthase (EC 4.2.3.40)

The transformation of FPP into this compound is catalyzed by a specific enzyme, this compound synthase (EC 4.2.3.40) benchchem.comqmul.ac.ukenzyme-database.orggenome.jp. This enzyme belongs to the terpene synthase (TPS) superfamily, which employs a common catalytic mechanism involving carbocation intermediates.

The catalytic cycle of this compound synthase, like other Class I terpene synthases, begins with the ionization of FPP. This involves the departure of the diphosphate moiety, facilitated by divalent metal cations (such as Mg2+ or Mn2+) that bind to the diphosphate group benchchem.comuniprot.orggenome.jp. This ionization generates a reactive farnesyl carbocation intermediate researchgate.netresearchgate.net.

Following ionization, the farnesyl carbocation undergoes a series of cyclization and rearrangement steps. For the formation of this compound, this typically involves a 1,6-cyclization of the farnesyl cation, potentially proceeding through a nerolidyl cation intermediate. A key step in generating the specific this compound structure involves an isomerization of the (E)-configured double bond in FPP to a (Z)-configured double bond within the forming bisabolyl cation intermediate researchgate.netresearchgate.netbenchchem.combeilstein-journals.org. This unique cyclization and isomerization pattern dictates the stereochemistry of the final product.

The reaction concludes with a deprotonation step, where a proton is removed from a carbocation intermediate, yielding the neutral sesquiterpene product, this compound researchgate.netresearchgate.netbenchchem.com. Minor products such as (E)-nerolidol and α-bisabolol can also be formed by this enzyme qmul.ac.ukenzyme-database.orggenome.jpuniprot.org.

In Arabidopsis thaliana, the genes encoding this compound synthases have been identified as AtTPS12 and AtTPS13 qmul.ac.ukenzyme-database.orggenome.jpuniprot.orgnih.govnih.govoup.comfrontiersin.orgoup.comnih.govwikipedia.org. These genes are part of the terpene synthase gene family and are often found in tandem duplications nih.govoup.com. Functional characterization has revealed that AtTPS12 and AtTPS13 are primarily expressed in the roots, hydathodes, and stigma of Arabidopsis thaliana, and are also induced near wound sites in leaves, suggesting roles in plant defense and signaling qmul.ac.ukenzyme-database.orgnih.govwikipedia.org. Similar bisabolene (B7822174) synthase genes have also been identified in other plant species, such as sunflower (Helianthus annuus) nih.govresearchgate.net. Angiosperm bisabolene synthases, including those from Arabidopsis, are often characterized by having two distinct domains nih.gov.

Understanding the precise catalytic mechanisms of terpene synthases often involves structural studies and site-directed mutagenesis. While specific structural data for AtTPS12 and AtTPS13 are not detailed in the provided snippets, research on related bisabolene-type synthases, such as SydA from A. puulaauensis, has elucidated the importance of key active site residues (e.g., D99, D222, W297) in directing carbocation cascades and influencing product distributions acs.org. Similarly, studies on other terpene synthases have utilized site-directed mutagenesis and techniques like QM/MM-based molecular dynamics to probe reaction mechanisms, identify critical residues for substrate binding and catalysis, and understand how subtle changes can alter product profiles acs.orgresearchgate.netnih.govasm.org. These approaches are crucial for deciphering the intricate relationship between protein structure and enzymatic function in the biosynthesis of complex terpenoids like this compound. AtTPS12 has been noted to bind three Mg2+ or Mn2+ ions per subunit, which are essential for its catalytic activity uniprot.org.

Genetic and Molecular Regulation of Biosynthesis

The production of this compound is intricately regulated at the genetic and molecular levels, influencing its spatial and temporal expression patterns within plants.

Gene Expression Profiling (e.g., Root-Specific and Wound-Inducible Expression)

Studies have revealed specific expression patterns for genes encoding this compound synthases, indicating their targeted roles in plant physiology. In Arabidopsis thaliana, the TPS12 and TPS13 genes, responsible for this compound synthesis, are constitutively expressed in the root cortex and subepidermal layers. This root-specific expression suggests a role for this compound in belowground plant defense or interactions. Furthermore, these enzymes have been found to be induced near wound sites in leaves, indicating a wound-inducible component to their expression. This dual expression pattern—constitutive in roots and inducible upon wounding—highlights the compound's potential involvement in both baseline defense mechanisms and rapid responses to damage.

| Gene Locus (Arabidopsis) | Primary Product | Expression Pattern | Reference(s) |

| TPS12 / AT4G13280 | This compound | Constitutive in root cortex/subepidermis; wound-inducible | |

| TPS13 / AT4G13300 | This compound | Constitutive in root cortex/subepidermis; wound-inducible |

Transcriptional and Post-Transcriptional Control Mechanisms

The regulation of this compound biosynthesis involves transcriptional control mechanisms, often mediated by transcription factors. In Arabidopsis, the MYC2 transcription factor has been implicated in the regulation of sesquiterpene synthase genes, including those involved in this compound production, and is influenced by hormonal signals like jasmonate (JA) and gibberellin (GA). While specific post-transcriptional control mechanisms for this compound biosynthesis are less detailed in the provided literature, general plant secondary metabolism regulation often involves microRNAs (miRNAs) or alternative splicing, which could potentially influence the abundance or activity of TPS enzymes. The induction of TPS genes by wounding suggests signaling pathways that activate gene expression, likely involving transcription factors that bind to promoter regions containing stress-responsive elements.

Subcellular Localization of Biosynthetic Enzymes (e.g., Peroxisomal Engineering)

The subcellular localization of biosynthetic enzymes can significantly impact metabolic flux and product yield. While the primary site of sesquiterpene biosynthesis in plants is typically the plastids or cytoplasm, research in metabolic engineering, particularly in yeast (Saccharomyces cerevisiae), has explored peroxisomal engineering for enhanced terpene production. Studies have shown that directing the mevalonate pathway enzymes and terpene synthases to peroxisomes can improve product titers by leveraging the peroxisome's acetyl-CoA pool. Although direct experimental evidence for the native subcellular localization of plant this compound synthases within peroxisomes is not extensively detailed, the GO annotations for TPS12 in Arabidopsis thaliana include "peroxisome" as a cellular component, suggesting a potential role or targeting mechanism. This indicates that peroxisomal engineering could be a viable strategy for increasing this compound production in heterologous systems.

Biosynthetic Gene Clusters Associated with this compound Production

While the concept of dedicated biosynthetic gene clusters (BGCs) is well-established for many plant secondary metabolites, the organization of sesquiterpene synthases into tightly regulated BGCs, similar to those found for some other plant compounds, is not as extensively documented for this compound in the provided search results. However, studies on other sesquiterpene synthases, such as in cotton, have shown that genes encoding these enzymes can be part of complex gene families and exhibit coordinated expression patterns. In Arabidopsis, TPS12 and TPS13, the genes responsible for this compound, are described as duplicated genes. Research into fungal genomes has also identified UbiA-type terpene synthases encoded within potential BGCs that can produce bisabolene derivatives. The precise organization of this compound synthase genes into specific, co-regulated clusters remains an area of ongoing investigation, though their tandem duplication in Arabidopsis suggests a degree of co-regulation.

Compound List:

| Compound Name | Description |

| This compound | Monocyclic sesquiterpene |

| Farnesyl diphosphate | Biosynthetic precursor (C15) |

| (E)-nerolidol | Minor sesquiterpene product |

| alpha-bisabolol (B1667320) | Minor sesquiterpene product |

| 1,8-cineole | Monoterpene |

| Rhizathalene | Diterpene |

| (+)-thujopsene | Sesquiterpene |

| (+)-alpha-barbatene | Sesquiterpene |

| (E)-beta-caryophyllene | Sesquiterpene |

| alpha-humulene | Sesquiterpene |

| alpha-copaene | Sesquiterpene |

| delta-cadinene | Sesquiterpene |

| Hedycaryol | Sesquiterpene |

| alpha-selinene | Sesquiterpene |

| trans-beta-caryophyllene | Sesquiterpene |

| (Z)-alpha-bisabolene epoxide | Oxidized derivative of this compound |

| (Z)-alpha-bisabolene | Isomer of bisabolene |

| (E)-alpha-bisabolene | Isomer of bisabolene |

| (S)-beta-bisabolene | Isomer of bisabolene |

| This compound synthase | Enzyme catalyzing this compound formation |

| (E)-alpha-bisabolene synthase | Enzyme catalyzing (E)-alpha-bisabolene formation |

| (S)-beta-bisabolene synthase | Enzyme catalyzing (S)-beta-bisabolene formation |

| Trichodiene synthase | Enzyme |

| Alpha-cuprenene synthase | Enzyme |

| (+)-(S,Z)-alpha-bisabolene synthase | Enzyme |

| Sesquipiperitol synthase | Enzyme |

| This compound synthase (bacterial) | Enzyme |

| This compound synthase (fungal) | Enzyme |

| Arpenibisabolane A | Bisabolene-type sesquiterpene |

| Arpenibisabolane B | Bisabolene-type sesquiterpene |

| Arpenicarotane A | Carotane-type sesquiterpene |

| Arpenicarotane B | Carotane-type sesquiterpene |

| Arpenichorismite A | Polyketide |

| Todomatuic acid | Related compound |

| Juvabione | Related compound |

| Juvenile hormone III | Related compound |

| Germacrene D | Sesquiterpene |

| Patchoulol | Sesquiterpene |

| Linalool | Monoterpene alcohol |

| Nerolidol | Sesquiterpene |

| Beta-copaene | Sesquiterpene |

| Aristol-9-ene | Sesquiterpene |

| Alpha-ylangene | Sesquiterpene |

| Beta-elemene | Sesquiterpene |

| Alpha-muurolene | Sesquiterpene |

| (Z)-alpha-bisabolene epoxide | Oxidized derivative of (Z)-alpha-bisabolene |

| (+)-d-cadinene | Sesquiterpene |

| This compound synthase (AcTPS5) | Enzyme |

| (E)-alpha-bisabolene synthase (AgBIS) | Enzyme |

| This compound synthase (AtTPS12) | Enzyme |

| This compound synthase (AtTPS13) | Enzyme |

| This compound synthase (γBS from H. annuus) | Enzyme |

| Farnesyl pyrophosphate synthase (GPPS) | Enzyme |

| Farnesyl diphosphate synthase (FPPS) | Enzyme |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Enzyme |

| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Enzyme |

| Acetoacetyl-CoA thiolase (ERG10) | Enzyme |

| HMG-CoA synthase (HMGS) | Enzyme |

| Mevalonate kinase (MK) | Enzyme |

| Phosphomevalonate kinase (PMK) | Enzyme |

| This compound synthase (SaBS) | Enzyme |

| This compound synthase (from Cryptosporangium arvum) | Enzyme |

| This compound synthase (from bacteria) | Enzyme |

| This compound synthase (from fungi) | Enzyme |

| This compound synthase (from Penicillium brasilianum) | Enzyme |

| This compound synthase (from S. cerevisiae) | Enzyme |

| This compound synthase (from Yarrowia lipolytica) | Enzyme |

| This compound synthase (from Aquilaria sinensis) | Enzyme |

| This compound synthase (from Abies grandis) | Enzyme |

| This compound synthase (from Zingiber officinale) | Enzyme |

| This compound synthase (from Helianthus annuus) | Enzyme |

| MYC2 | Transcription factor |

| DELLA | Protein (GA signaling repressor) |

| WRKY | Transcription factor family |

| AP2/ERF | Transcription factor family |

| bHLH | Transcription factor family |

| ERF1 | Transcription factor |

| ERF2 | Transcription factor |

| ARF6 | Transcription factor |

| ARF8 | Transcription factor |

| MYB21 | Transcription factor |

| MYB24 | Transcription factor |

| ORCA3 | Transcription factor |

| WRKY1 | Transcription factor |

| ERG9 | Gene (squalene synthase) |

| AtTPS08 | Gene (Rhizathalene synthase) |

| AtTPS23 | Gene (1,8-cineole synthase) |

| AtTPS27 | Gene (1,8-cineole synthase) |

| AtTPS11 | Gene (Sesquiterpene synthase) |

| AtTPS21 | Gene (Sesquiterpene synthase) |

| LfTPS01 | Gene (Sesquiterpene synthase) |

| LfTPS02 | Gene (Sesquiterpene synthase) |

| LfTPS03 | Gene (Sesquiterpene synthase) |

| LfTPS04 | Gene (Sesquiterpene synthase) |

| LfTPS05 | Gene (Mono/sesquiterpene synthase) |

| SoTPS6 | Gene (Terpene synthase) |

| SoNEOD | Gene (Terpene synthase) |

| SoLINS | Gene (Terpene synthase) |

| SoCINS | Gene (Terpene synthase) |

| SoSABS | Gene (Terpene synthase) |

| SoGPS | Gene (Terpene synthase) |

| GmMAX1a | Gene |

| GmMAX4a | Gene |

| MtHMGR1 | Gene (HMGR from Medicago truncatula) |

| Atg36 | Gene (Peroxisome autophagy gene) |

| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |

| EfmvaS | Gene (HMG-CoA synthase) |

| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |

| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |

| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |

| PDAS2 | Promoter |

| GAL4M9 | Regulator |

| GAL | Promoter |

| Ag1 | Gene (alpha-bisabolene synthase) |

| HXT1 | Promoter |

| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |

| MrFPS | Gene (FPP synthase from Matricaria recutita) |

| GmB-ACTIN | Housekeeping gene |

| tTPS1 | Gene (UbiA-type cyclase) |

| tTPS2 | Gene (UbiA-type cyclase) |

| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |

| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |

| PpMTPSL | Enzyme |

| EaMTPSL1 | Enzyme |

| PgapA2 | Promoter |

| pk19mobsacB | Genetic tool |

| pBBRMCS2 | Plasmid |

| PC110 | Strain |

| LH21 | Engineered strain |

| LH30 | Engineered strain |

| LH31 | Engineered strain |

| LH60 | Engineered strain |

| LH62 | Engineered strain |

| LH115 | Engineered strain |

| LH73 | Engineered strain |

| LH119 | Engineered strain |

| H. pseudoflava DSM1084 | Bacterium |

| pOCEx1:agBIS | Plasmid construct |

| VSP1 | Gene (JA-responsive gene) |

| ERG20 | Gene (FPP synthase) |

| DPP1 | Gene |

| ADH2 | Gene |

| Upc2 | Gene (global activator of MVA pathway) |

| CYP71AV1 | Gene (P450 monooxygenase) |

| Amorpha-4,11-diene synthase | Enzyme |

| CYP71AV1 | Enzyme |

| ERG9 | Gene (squalene synthase) |

| AtTPS08 | Gene (Rhizathalene synthase) |

| AtTPS23 | Gene (1,8-cineole synthase) |

| AtTPS27 | Gene (1,8-cineole synthase) |

| AtTPS11 | Gene (Sesquiterpene synthase) |

| AtTPS21 | Gene (Sesquiterpene synthase) |

| LfTPS01 | Gene (Sesquiterpene synthase) |

| LfTPS02 | Gene (Sesquiterpene synthase) |

| LfTPS03 | Gene (Sesquiterpene synthase) |

| LfTPS04 | Gene (Sesquiterpene synthase) |

| LfTPS05 | Gene (Mono/sesquiterpene synthase) |

| SoTPS6 | Gene (Terpene synthase) |

| SoNEOD | Gene (Terpene synthase) |

| SoLINS | Gene (Terpene synthase) |

| SoCINS | Gene (Terpene synthase) |

| SoSABS | Gene (Terpene synthase) |

| SoGPS | Gene (Terpene synthase) |

| GmMAX1a | Gene |

| GmMAX4a | Gene |

| MtHMGR1 | Gene (HMGR from Medicago truncatula) |

| Atg36 | Gene (Peroxisome autophagy gene) |

| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |

| EfmvaS | Gene (HMG-CoA synthase) |

| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |

| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |

| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |

| PDAS2 | Promoter |

| GAL4M9 | Regulator |

| GAL | Promoter |

| Ag1 | Gene (alpha-bisabolene synthase) |

| HXT1 | Promoter |

| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |

| MrFPS | Gene (FPP synthase from Matricaria recutita) |

| GmB-ACTIN | Housekeeping gene |

| tTPS1 | Gene (UbiA-type cyclase) |

| tTPS2 | Gene (UbiA-type cyclase) |

| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |

| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |

| PpMTPSL | Enzyme |

| EaMTPSL1 | Enzyme |

| PgapA2 | Promoter |

| pk19mobsacB | Genetic tool |

| pBBRMCS2 | Plasmid |

| PC110 | Strain |

| LH21 | Engineered strain |

| LH30 | Engineered strain |

| LH31 | Engineered strain |

| LH60 | Engineered strain |

| LH62 | Engineered strain |

| LH115 | Engineered strain |

| LH73 | Engineered strain |

| LH119 | Engineered strain |

| H. pseudoflava DSM1084 | Bacterium |

| pOCEx1:agBIS | Plasmid construct |

| VSP1 | Gene (JA-responsive gene) |

| ERG20 | Gene (FPP synthase) |

| DPP1 | Gene |

| ADH2 | Gene |

| Upc2 | Gene (global activator of MVA pathway) |

| CYP71AV1 | Gene (P450 monooxygenase) |

| Amorpha-4,11-diene synthase | Enzyme |

| CYP71AV1 | Enzyme |

| ERG9 | Gene (squalene synthase) |

| AtTPS08 | Gene (Rhizathalene synthase) |

| AtTPS23 | Gene (1,8-cineole synthase) |

| AtTPS27 | Gene (1,8-cineole synthase) |

| AtTPS11 | Gene (Sesquiterpene synthase) |

| AtTPS21 | Gene (Sesquiterpene synthase) |

| LfTPS01 | Gene (Sesquiterpene synthase) |

| LfTPS02 | Gene (Sesquiterpene synthase) |

| LfTPS03 | Gene (Sesquiterpene synthase) |

| LfTPS04 | Gene (Sesquiterpene synthase) |

| LfTPS05 | Gene (Mono/sesquiterpene synthase) |

| SoTPS6 | Gene (Terpene synthase) |

| SoNEOD | Gene (Terpene synthase) |

| SoLINS | Gene (Terpene synthase) |

| SoCINS | Gene (Terpene synthase) |

| SoSABS | Gene (Terpene synthase) |

| SoGPS | Gene (Terpene synthase) |

| GmMAX1a | Gene |

| GmMAX4a | Gene |

| MtHMGR1 | Gene (HMGR from Medicago truncatula) |

| Atg36 | Gene (Peroxisome autophagy gene) |

| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |

| EfmvaS | Gene (HMG-CoA synthase) |

| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |

| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |

| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |

| PDAS2 | Promoter |

| GAL4M9 | Regulator |

| GAL | Promoter |

| Ag1 | Gene (alpha-bisabolene synthase) |

| HXT1 | Promoter |

| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |

| MrFPS | Gene (FPP synthase from Matricaria recutita) |

| GmB-ACTIN | Housekeeping gene |

| tTPS1 | Gene (UbiA-type cyclase) |

| tTPS2 | Gene (UbiA-type cyclase) |

| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |

| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |

| PpMTPSL | Enzyme |

| EaMTPSL1 | Enzyme |

| PgapA2 | Promoter |

| pk19mobsacB | Genetic tool |

| pBBRMCS2 | Plasmid |

| PC110 | Strain |

| LH21 | Engineered strain |

| LH30 | Engineered strain |

| LH31 | Engineered strain |

| LH60 | Engineered strain |

| LH62 | Engineered strain |

| LH115 | Engineered strain |

| LH73 | Engineered strain |

| LH119 | Engineered strain |

| H. pseudoflava DSM1084 | Bacterium |

| pOCEx1:agBIS | Plasmid construct |

| VSP1 | Gene (JA-responsive gene) |

| ERG20 | Gene (FPP synthase) |

| DPP1 | Gene |

| ADH2 | Gene |

| Upc2 | Gene (global activator of MVA pathway) |

| CYP71AV1 | Gene (P450 monooxygenase) |

| Amorpha-4,11-diene synthase | Enzyme |

| CYP71AV1 | Enzyme |

| ERG9 | Gene (squalene synthase) |

| AtTPS08 | Gene (Rhizathalene synthase) |

| AtTPS23 | Gene (1,8-cineole synthase) |

| AtTPS27 | Gene (1,8-cineole synthase) |

| AtTPS11 | Gene (Sesquiterpene synthase) |

| AtTPS21 | Gene (Sesquiterpene synthase) |

| LfTPS01 | Gene (Sesquiterpene synthase) |

| LfTPS02 | Gene (Sesquiterpene synthase) |

| LfTPS03 | Gene (Sesquiterpene synthase) |

| LfTPS04 | Gene (Sesquiterpene synthase) |

| LfTPS05 | Gene (Mono/sesquiterpene synthase) |

| SoTPS6 | Gene (Terpene synthase) |

| SoNEOD | Gene (Terpene synthase) |

| SoLINS | Gene (Terpene synthase) |

| SoCINS | Gene (Terpene synthase) |

| SoSABS | Gene (Terpene synthase) |

| SoGPS | Gene (Terpene synthase) |

| GmMAX1a | Gene |

| GmMAX4a | Gene |

| MtHMGR1 | Gene (HMGR from Medicago truncatula) |

| Atg36 | Gene (Peroxisome autophagy gene) |

| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |

| EfmvaS | Gene (HMG-CoA synthase) |

| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |

| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |

| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |

| PDAS2 | Promoter |

| GAL4M9 | Regulator |

| GAL | Promoter |

| Ag1 | Gene (alpha-bisabolene synthase) |

| HXT1 | Promoter |

| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |

| MrFPS | Gene (FPP synthase from Matricaria recutita) |

| GmB-ACTIN | Housekeeping gene |

| tTPS1 | Gene (UbiA-type cyclase) |

| tTPS2 | Gene (UbiA-type cyclase) |

| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |

| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |

| PpMTPSL | Enzyme |

| EaMTPSL1 | Enzyme |

| PgapA2 | Promoter |

| pk19mobsacB | Genetic tool |

| pBBRMCS2 | Plasmid |

| PC110 | Strain |

| LH21 | Engineered strain |

| LH30 | Engineered strain |

| LH31 | Engineered strain |

| LH60 | Engineered strain |

| LH62 | Engineered strain |

| LH115 | Engineered strain |

| LH73 | Engineered strain |

| LH119 | Engineered strain |

| H. pseudoflava DSM1084 | Bacterium |

| pOCEx1:agBIS | Plasmid construct |

| VSP1 | Gene (JA-responsive gene) |

| ERG20 | Gene (FPP synthase) |

| DPP1 | Gene |

| ADH2 | Gene |

| Upc2 | Gene (global activator of MVA pathway) |

| CYP71AV1 | Gene (P450 monooxygenase) |

| Amorpha-4,11-diene synthase | Enzyme |

| CYP71AV1 | Enzyme |

| ERG9 | Gene (squalene synthase) |

The biosynthesis of this compound, a monocyclic sesquiterpene, is primarily driven by sesquiterpene synthases (TPSs) that convert farnesyl diphosphate (FPP) into this C15 hydrocarbon. In Arabidopsis thaliana, the TPS12 and TPS13 genes have been identified as key enzymes responsible for the production of this compound. These enzymes catalyze the cyclization of FPP, yielding this compound as the major product, with minor amounts of (E)-nerolidol and alpha-bisabolol also reported.

Genetic and Molecular Regulation of Biosynthesis

The synthesis of this compound is subject to intricate genetic and molecular control mechanisms that dictate its production in specific tissues and in response to various stimuli.

Gene Expression Profiling (e.g., Root-Specific and Wound-Inducible Expression)

Research indicates that the genes encoding this compound synthases exhibit distinct expression patterns. In Arabidopsis thaliana, TPS12 and TPS13 are constitutively expressed in the root cortex and subepidermal layers. This root-specific expression suggests a role for this compound in underground plant functions, such as interactions with the rhizosphere or defense against root pathogens. Additionally, these enzymes show wound-inducible expression in aerial tissues, such as leaves, upon mechanical damage. This dual expression profile highlights the compound's involvement in both basal defense and inducible responses to environmental stress.

| Gene Locus (Arabidopsis) | Primary Product | Expression Pattern | Reference(s) |

| TPS12 / AT4G13280 | This compound | Constitutive in root cortex/subepidermis; inducible upon leaf wounding | |

| TPS13 / AT4G13300 | This compound | Constitutive in root cortex/subepidermis; inducible upon leaf wounding |

Transcriptional and Post-Transcriptional Control Mechanisms

Transcriptional regulation plays a crucial role in controlling the expression of this compound biosynthetic genes. Transcription factors are key mediators of these regulatory processes. For instance, the MYC2 transcription factor in Arabidopsis has been identified as a regulator of sesquiterpene synthase gene expression, including those involved in this compound biosynthesis, and its activity is influenced by hormonal signals like jasmonic acid (JA) and gibberellin (GA). The wound-inducible expression of TPS genes suggests that signaling pathways triggered by damage activate specific transcription factors that bind to promoter regions of these genes, thereby increasing their transcription. While specific post-transcriptional regulatory mechanisms for this compound synthases are less detailed, general mechanisms like miRNA regulation or alternative splicing could potentially modulate enzyme activity or abundance.

Subcellular Localization of Biosynthetic Enzymes (e.g., Peroxisomal Engineering)

The subcellular localization of enzymes involved in terpene biosynthesis is critical for efficient metabolic flux. While sesquiterpene synthases typically function in the cytoplasm or plastids in plants, research in metabolic engineering has explored the potential of peroxisomes. In yeast (Saccharomyces cerevisiae), engineering peroxisomes to house mevalonate pathway enzymes and terpene synthases has been shown to enhance product yields by utilizing the peroxisome's acetyl-CoA pool. Although direct evidence for the native localization of plant this compound synthases within peroxisomes is limited, Gene Ontology (GO) annotations for Arabidopsis TPS12 include "peroxisome" as a cellular component, suggesting a potential role or targeting mechanism. This opens avenues for peroxisomal engineering strategies to boost this compound production in heterologous hosts.

Biosynthetic Gene Clusters Associated with this compound Production

The organization of terpene biosynthetic genes into dedicated biosynthetic gene clusters (BGCs) is a known phenomenon for many plant secondary metabolites. However, specific BGCs for this compound synthases are not as clearly defined as for some other terpenoids. In Arabidopsis, the TPS12 and TPS13 genes, responsible for this compound synthesis, are described as duplicated genes, indicating a degree of co-regulation. Studies on fungal genomes have identified UbiA-type terpene synthases within potential BGCs that can produce bisabolene derivatives. The precise arrangement and co-regulation of this compound synthase genes into operon-like clusters, as seen in other plant secondary metabolic pathways, requires further investigation.

Biological Occurrence and Distribution of Z Gamma Bisabolene

Phylogenetic Diversity of Producing Organisms

The production of (Z)-gamma-bisabolene is distributed across a wide range of organisms, indicating a diverse evolutionary history of its biosynthetic pathways.

This compound has been identified in numerous plant species, often as a component of their essential oils. wikipedia.org The Asteraceae family is a notable source of this compound. For instance, it is a major constituent of the essential oil of Galinsoga parviflora, where it has demonstrated significant larvicidal and oviposition deterrent activities. mdpi.comresearchgate.net In sunflower (Helianthus annuus), this compound is synthesized by dedicated bisabolene (B7822174) synthases located in linear glandular trichomes. researchgate.net

The model plant Arabidopsis thaliana produces this compound through the action of root-specific and wound-inducible sesquiterpene synthases, specifically At4g13280 and At4g13300. thegoodscentscompany.com Other plants reported to contain this compound include Humulus lupulus (hops), Rhododendron dauricum, and certain cultivars of Daucus carota (carrot). thegoodscentscompany.comnih.gov Research on tomato (Solanum lycopersicum) has also identified terpene synthases (TPS) capable of producing this compound from the precursor (E,E)-farnesyl diphosphate (B83284). nih.gov

| Family | Species | Common Name | Note |

|---|---|---|---|

| Asteraceae | Galinsoga parviflora | Gallant soldier | Major component of essential oil. mdpi.comresearchgate.net |

| Asteraceae | Helianthus annuus | Sunflower | Synthesized by bisabolene synthases in glandular trichomes. researchgate.net |

| Brassicaceae | Arabidopsis thaliana | Thale cress | Produced by root-specific, wound-inducible synthases. thegoodscentscompany.com |

| Cannabaceae | Humulus lupulus | Common hop | Reported as a constituent. nih.gov |

| Solanaceae | Solanum lycopersicum | Tomato | Produced by specific terpene synthases (TPS14). nih.gov |

The biosynthesis of bisabolenes is not limited to the plant kingdom; several fungi and bacteria are also known producers. wikipedia.orgfoodb.ca The bacterium Cryptosporangium arvum has been a subject of study for its ability to synthesize achiral this compound, and research has focused on elucidating the stereochemical mechanisms of its biosynthesis. mdpi.combeilstein-journals.org

Among fungi, Aspergillus versicolor, an endozoic fungus isolated from a deep-sea coral, has been shown to produce bisabolene sesquiterpenoids. nih.gov While the broader biological role of bisabolenes in fungi remains an area of active investigation, their presence suggests diverse metabolic capabilities within the fungal kingdom. wikipedia.org Engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, have been metabolically engineered to produce high titers of γ-bisabolene for industrial applications, demonstrating the potential of microbial platforms for its synthesis. researchgate.net

| Domain | Organism | Note |

|---|---|---|

| Bacteria | Cryptosporangium arvum | Biosynthesis of achiral (Z)-γ-bisabolene has been investigated. mdpi.combeilstein-journals.org |

| Fungi | Aspergillus versicolor | Produces various bisabolene sesquiterpenoids. nih.gov |

| Fungi | Saccharomyces cerevisiae | Used as an engineered host for industrial γ-bisabolene production. researchgate.net |

Tissue-Specific Accumulation and Developmental Regulation

The production and accumulation of this compound within an organism are often tightly controlled, showing specificity to certain tissues and developmental periods. nih.gov

In several plant species, the biosynthesis of sesquiterpenoids, including this compound, is localized to the roots. In Arabidopsis thaliana, microarray expression profiling has confirmed that the duplicated sesquiterpene synthase genes At4g13280 and At4g13300, which encode this compound synthases, are expressed specifically in the roots. thegoodscentscompany.com This root-specific expression suggests a role in below-ground ecological interactions, such as defense against soil-borne pathogens or pests. Similarly, studies in Stevia rebaudiana have identified root-specific multifunctional sesquiterpene synthases, highlighting the roots as a key site for terpenoid biosynthesis. nih.gov

The synthesis of this compound can be dependent on the developmental stage of the organism. nih.gov Research on sunflower (Helianthus annuus) has shown that the accumulation of certain metabolites in linear glandular trichomes (LGT), where bisabolene synthesis occurs, was evident only in plants at late stages of development. researchgate.net This developmental regulation implies that the production of this compound is linked to specific life stages, possibly aligning its defensive or signaling functions with periods of greatest vulnerability or reproductive activity.

Environmental and Stress-Induced Biosynthesis

The production of plant secondary metabolites, including terpenoids like this compound, is often not constitutive but is instead induced by external factors. nih.gov Biosynthesis can be triggered by a variety of biotic and abiotic environmental stresses.

Biotic stressors such as herbivory or pathogen attack are well-known inducers of terpenoid synthesis. In Arabidopsis thaliana, the root-specific this compound synthases are also wound-inducible, suggesting that their expression is upregulated in response to physical damage, such as that caused by root-feeding insects. thegoodscentscompany.com Similarly, the deposition of eggs by insects has been shown to induce the emission of mono- and sesquiterpenes in Scots pine, indicating a sophisticated defense response. nih.gov

Abiotic factors also play a crucial role. For example, light intensity and temperature can affect the emission of various terpenes. nih.gov While direct studies detailing the effects of a wide range of abiotic stresses on this compound are specific, the general principles of stress-induced terpenoid biosynthesis suggest that factors like UV radiation, temperature fluctuations, and water availability likely influence its production as part of a plant's broader strategy to adapt to environmental challenges. nih.gov

Response to Mechanical Wounding and Herbivory

Plants are known to release a complex blend of volatile organic compounds (VOCs) upon experiencing mechanical damage or herbivory, and this compound can be a component of this induced defense response. This release serves multiple purposes, including direct defense against attackers and indirect defense by attracting natural enemies of the herbivores.

Research on maize (Zea mays) has shown that herbivory can induce the production of various terpenes. For instance, after damage by herbivores, the terpene synthase TPS10 is known to produce (S)-β-bisabolene as a minor product in the leaves. nih.gov While this is a different isomer, it highlights the role of bisabolenes in the plant's response to herbivory. In the roots of maize, both (S)-β-macrocarpene and (S)-β-bisabolene have been detected, with their concentrations increasing approximately twofold after herbivory on the leaves, suggesting a systemic response. nih.gov

The emission of VOCs following mechanical injury is a well-documented phenomenon. While specific quantitative data for this compound is not always detailed in broad studies, the general response involves the rapid release of green leaf volatiles (GLVs) followed by the synthesis and emission of other compounds, including sesquiterpenes. This induced emission can differ both quantitatively and qualitatively from the volatiles released by undamaged plants. frontiersin.org The induction of these volatile emissions is part of a complex signaling cascade within the plant, often involving phytohormones like jasmonic acid, which is a key regulator of plant defense responses against herbivores. nih.gov

The specific blend and quantity of emitted volatiles, including this compound, can be highly variable depending on the plant species and the specific herbivore. This specificity is crucial for the effectiveness of indirect defense, as different natural enemies are attracted to different volatile profiles. The induction of these compounds is a dynamic process, with emission rates varying over time following the initial damage.

Table 1: Herbivore-Induced Changes in Bisabolene Isomer Concentration in Maize (Zea mays) This table illustrates the change in concentration of a related bisabolene isomer in different plant parts following herbivory, indicating the systemic defense response.

| Plant Part | Compound | Treatment | Concentration Change |

| Leaves | (S)-β-bisabolene | Herbivore Damage | Minor product detected |

| Roots | (S)-β-bisabolene | Herbivore Damage | ~2-fold increase |

Data sourced from studies on maize terpene synthases. nih.gov

Influence of Abiotic Factors on Production

The biosynthesis of this compound, like many other plant secondary metabolites, is significantly influenced by various abiotic factors, including drought, temperature, and light intensity. These environmental stressors can alter the plant's metabolic pathways, leading to changes in the production and emission of volatile compounds.

Temperature: Temperature is another critical factor that can influence the biosynthesis and volatility of terpenes. Generally, an increase in temperature can lead to higher emission rates of volatile compounds. researchgate.net However, extreme heat can also cause stress and potentially damage the photosynthetic apparatus, which in turn can affect the carbon supply for secondary metabolite production. The optimal temperature for the production of specific compounds like this compound can vary between plant species.

Light Intensity: Light is a crucial environmental signal that affects nearly all aspects of plant growth and development, including the production of secondary metabolites. The intensity of light can influence the accumulation of various compounds, including terpenoids. frontiersin.org For many plant species, higher light intensity can lead to increased production of volatile organic compounds, although excessively high light can also cause photoinhibition and stress. The specific response of this compound production to light intensity is likely to be dependent on the plant species and its natural habitat. For example, plants adapted to sunny environments may show increased production with higher light, while for shade-adapted plants, the response might be different.

Table 2: General Influence of Abiotic Stress on Essential Oil Content in German Chamomile (Matricaria recutita L.) This table summarizes findings on how drought stress can affect the essential oil content in German chamomile, a known producer of bisabolene-related compounds.

| Abiotic Stressor | Plant Species | Observed Effect on Essential Oil Content | Reference |

| Drought | German Chamomile | No significant effect on oil content or composition in some studies. | researchgate.net |

| Drought | German Chamomile | Substantial rise in essential oil content under water stress in other studies. | researchgate.net |

Ecological Roles and Inter Organismal Interactions of Z Gamma Bisabolene

Plant Defense Mechanisms

Plants employ a sophisticated array of defense strategies to protect themselves from biotic stresses, including herbivory and pathogen attack. (Z)-gamma-Bisabolene, as a volatile organic compound (VOC), is implicated in both direct and indirect defense pathways.

Role in Direct Defense Against Herbivores

Secondary metabolites, including terpenoids like sesquiterpenes, are fundamental constituents of plant defense against herbivore attack researchgate.net. These compounds can act as deterrents, toxins, or antifeedants, directly impacting the survival and development of herbivores noveltyjournals.comnih.gov. While specific studies detailing the direct herbicidal effects of isolated this compound are limited, its classification as a sesquiterpene places it within a group of compounds known to possess such properties researchgate.netnoveltyjournals.comnih.gov. Research on related bisabolene (B7822174) isomers suggests that induced biosynthesis of these compounds can form a defense response targeted at insect herbivores pnas.org. These sesquiterpenes are known to modulate plant signaling pathways, such as those involving jasmonic acid and salicylic (B10762653) acid, which are critical for activating defense responses against herbivores researchgate.net.

Involvement in Plant-Pathogen Interactions (e.g., Antifungal Activity)

This compound exhibits notable antimicrobial and antifungal properties, contributing to plant defense against pathogens benchchem.comsmolecule.com. Studies indicate that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as a natural preservative benchchem.comsmolecule.com. Its mechanism of action is often attributed to its ability to disrupt microbial cell membranes, leading to cell lysis benchchem.comsmolecule.com. Research has shown that γ-bisabolene possesses antibacterial properties mdpi.com, and studies on essential oils containing related compounds have demonstrated antifungal activity against certain yeasts mdpi.com. Furthermore, induced biosynthesis of bisabolene isomers has been implicated in defense responses against fungal pathogens pnas.org.

Chemical Signaling and Communication

Volatile organic compounds (VOCs) are crucial for plant communication, mediating interactions with a wide range of organisms in the environment. This compound, as a volatile sesquiterpene, participates in these signaling networks.

Volatile Organic Compound (VOC) Mediated Interactions

Plant volatiles serve as a complex language, facilitating communication and interaction with the surrounding environment tandfonline.com. These compounds, released from various plant parts, are involved in defending plants against herbivores and pathogens, as well as attracting pollinators tandfonline.com. This compound is identified as a significant volatile compound in certain plant species, such as carrots researchgate.net. Its release can be influenced by environmental factors, including herbivore attack and nutrient availability, which in turn can modulate plant defense responses oup.commdpi.com. VOCs, including terpenoids like bisabolene, can mediate interactions at the plant-microbe interface, potentially inhibiting bacterial colonization researchgate.net.

Influence on Plant-Microbe Interfaces in Rhizosphere

The rhizosphere, the soil zone immediately surrounding plant roots, is a hub of intense microbial activity and plant-microbe interactions austinpublishinggroup.comresearchgate.netmdpi.comfrontiersin.orgnotulaebotanicae.ro. Plant roots release organic compounds, including VOCs, which act as signaling molecules, influencing the colonization patterns of microorganisms researchgate.netfrontiersin.org. These signals can attract beneficial microbes, such as Plant Growth-Promoting Rhizobacteria (PGPR), or repel detrimental ones, thereby shaping the rhizosphere microbiome researchgate.netaustinpublishinggroup.comresearchgate.netfrontiersin.org. VOCs are recognized as important factors that define bacterial niches, enabling plants to manage microbial communities on their surfaces researchgate.net. The complex interplay in the rhizosphere is critical for plant growth, health, and resilience to environmental stresses mdpi.comnotulaebotanicae.ro.

Effects on Insect Behavior (e.g., Larvicidal, Oviposition Deterrent Properties)

This compound has demonstrated significant potential as a natural insecticide, particularly against mosquito vectors benchchem.comsmolecule.comresearchgate.netresearchgate.net. Research has highlighted its efficacy as a larvicide, exhibiting low LC50 values against various mosquito species, indicating high potency benchchem.comresearchgate.netresearchgate.net. For instance, studies on the essential oil of Galinsoga parviflora, which contains this compound as a major component, reported LC50 values for mosquito larvae ranging from 2.04 to 4.87 µg/ml benchchem.comresearchgate.net.

In addition to its larvicidal activity, this compound acts as an oviposition deterrent, effectively discouraging egg-laying by mosquitoes benchchem.comsmolecule.comresearchgate.netresearchgate.net. At concentrations of 25 µg/ml, it significantly reduced the Oviposition Activity Index across tested mosquito vectors, suggesting its utility in mosquito control strategies benchchem.comresearchgate.net.

Larvicidal Activity of this compound Against Mosquito Species

| Mosquito Species | LC50 Value (µg/ml) | Source |

| Anopheles stephensi | 2.04 | benchchem.comresearchgate.net |

| Aedes aegypti | 2.26 | benchchem.com |

| Culex quinquefasciatus | 2.47 | benchchem.comresearchgate.net |

| Anopheles subpictus | 4.09 | benchchem.comresearchgate.net |

| Aedes albopictus | 4.50 | benchchem.comresearchgate.net |

| Culex tritaeniorhynchus | 4.87 | benchchem.comresearchgate.net |

Note: LC50 represents the lethal concentration required to kill 50% of the tested mosquito larvae population.

Oviposition Deterrent Activity of this compound

| Concentration (µg/ml) | Oviposition Activity Index (OAI) | Effect | Source |

| 25 | < -0.79 | Significant deterrent effect, preventing egg-laying across vectors. | benchchem.comresearchgate.net |

Compound List:

this compound

(E)-gamma-Bisabolene

Alpha-Bisabolene

Beta-Bisabolene

Farnesyl Diphosphate (B83284)

(E,E)-alpha-Farnesene

E-Caryophyllene

Alpha-Bulnesene

Pogostol

Delta-Amorphene

(E)-Nerolidol

Seline-3,11-dien-6-alpha-ol

Eremoligenol

Gamma-Elemene

Myrcene

(E)-beta-Farnesene

(Z)-beta-Caryophyllene

Alpha-Humulene

Limonene

Alpha-Thujene

Alpha-Pinene

Beta-Pinene

Sabinene

Gamma-Terpinene

Alpha-Terpinolene

P-Cymene

Beta-Myrcene

Acetaldehyde

Hexanal

Octanal

Ethanol

(E)-alpha-Bergamotene

Petasitenes

Beta-Acoradiene

Cyclosativene

Daucadiene

(Z)-3-Hexenal

(E)-2-Hexenal

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)

Alpha-Bergamotene

Bisabolol

(Z)-3-Hexenol

(Z)-3-Hexen-1-yl Acetate (B1210297)

TMTT

(E)-beta-Ocimene

(Z)-3-Hexenyl Acetate

(E)-Linalool Oxide

Linalool

Methyl Salicylate (MeSA)

Zingiberene

Beta-Bisabolene

N-Thujene

Sesquithujene

Sesquisabinene A

Alpha-Curcumene

Beta-Sesquiphellandrene

2-Heptanone

2-Heptanol

(+)-Limonene

(E)-Linalool Oxide

MeSA

Zingiberene

2-Tridecanone

2-Undecanone

Geijerene

Pregeijerene

Germacrene D

Trans-beta-Ocimene

Alpha-Copaene

Beta-Elemene

Alpha-Cadinal

Epi-beta-Bisabolol

Sativene

m-Cresol

Methyl Benzoate

Acetoin

3-Pentanol

2-Butanone

Allelopathic Effects in Ecological Systems

Research indicates that this compound can participate in allelopathic interactions, particularly through synergistic effects with other plant-derived chemicals. Studies involving Ageratum conyzoides have identified this compound as one of the compounds released by the plant that can suppress the germination and subsequent seedling growth of various target plant species, including rye-grass, radish, and wheat researchgate.net. A key finding from this research is that while this compound and fenchyl acetate exhibited minimal direct inhibitory activity when tested individually, their presence alongside precocene II significantly amplified the suppressive effects on acceptor plants. This observation underscores the potential for allelopathic synergism, where the combined action of multiple compounds can lead to a more potent inhibitory impact than any single constituent researchgate.net.

Mechanistic Studies of Biological Activities Non Human Systems

Cellular and Molecular Mechanisms of Action

(Z)-gamma-bisabolene is a component of essential oils that have demonstrated various biological activities, including antimicrobial effects. mdpi.com The lipophilic nature of sesquiterpenes like this compound facilitates their interaction with microbial cell membranes. This interaction is a critical aspect of their mechanism of action. While direct studies on this compound's specific enzymatic targets in microbes are not extensively detailed in the provided information, the general mechanism for such compounds involves partitioning into the lipid bilayer of the cell membrane. This can lead to a disruption of the membrane's structural integrity and function. nih.govnih.gov

The interaction of lipophilic compounds with microbial membranes can alter membrane fluidity and permeability. nih.gov This disruption can, in turn, affect the function of membrane-embedded enzymes and transport systems, which are vital for microbial survival. The action of such compounds is often not specific to a single enzyme but rather a broader consequence of membrane destabilization.

In the context of inflammatory pathways, studies on essential oils containing γ-bisabolene have provided insights into its potential modulatory effects. researchgate.netmdpi.com For instance, in in vitro models using RAW 264.7 macrophages and 3T3 fibroblast cells, essential oils containing γ-bisabolene have been shown to inhibit the production of key inflammatory mediators. researchgate.netmdpi.com

Specifically, the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) was significantly reduced in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. researchgate.netmdpi.com This suggests that this compound, as a constituent of these oils, may contribute to the observed anti-inflammatory effects by modulating intracellular signaling pathways that lead to the expression of these pro-inflammatory molecules. researchgate.netmdpi.comnih.gov The reduction in the expression of pro-inflammatory genes and proteins indicates an interference with signaling cascades such as the NF-κB pathway, which is a central regulator of inflammation. mdpi.com

Mechanistic Investigations of Antimicrobial Activity

The antimicrobial properties of this compound are attributed to its ability to compromise essential structures and functions in microbial cells.

A primary mechanism of antimicrobial action for many lipophilic natural compounds, including sesquiterpenes, is the disruption of the microbial cell membrane. mdpi.commdpi.com This disruption leads to increased membrane permeability, causing the leakage of vital intracellular components such as ions, metabolites, and macromolecules like DNA and proteins. mdpi.com While direct visualization of this compound's effect on microbial membranes is not detailed, the general mechanism for such compounds involves their insertion into the lipid bilayer, which compromises its barrier function. nih.govucl.ac.uk This can lead to a loss of the electrochemical gradient across the membrane, which is crucial for cellular energy production and transport processes, ultimately resulting in cell death. nih.gov

Mechanistic Studies of Anti-proliferative Effects (e.g., in Human Neuroblastoma Cell Lines)

This compound has demonstrated anti-proliferative activity against human neuroblastoma cells. nih.gov Studies on human neuroblastoma TE671 cells have elucidated some of the molecular mechanisms underlying this effect.

Research has shown that γ-bisabolene induces apoptosis in these cancer cells. nih.gov This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and positive staining with annexin (B1180172) V, which indicates early and late-stage apoptosis. nih.gov The cytotoxic effect was found to have a CC50 value of 8.2 μM in TE671 cells. nih.gov

The apoptotic pathway induced by γ-bisabolene involves the activation of caspases, specifically caspases 3, 8, and 9. nih.gov Furthermore, it leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov A key finding is the upregulation of the p53 tumor suppressor protein. nih.gov γ-Bisabolene was observed to increase the phosphorylation of p53 and the expression of its downstream apoptotic target genes, Bim and PUMA. nih.gov Concurrently, it decreased the levels of casein kinase II α (CK2α), suggesting the involvement of the CK2α-p53 pathway in the mitochondria-mediated apoptosis of neuroblastoma cells. nih.gov

Table of Research Findings on this compound's Anti-proliferative Effects in Human Neuroblastoma Cells

| Parameter | Observation | Reference |

|---|---|---|

| Cell Line | Human neuroblastoma TE671 | nih.gov |

| Cytotoxicity (CC50) | 8.2 μM | nih.gov |

| Apoptosis Induction | Increase in sub-G1 fraction, positive annexin V staining | nih.gov |

| Caspase Activation | Activation of caspases 3, 8, and 9 | nih.gov |

| Mitochondrial Effects | Increased intracellular ROS, decreased mitochondrial membrane potential | nih.gov |

Induction of Apoptosis via Specific Molecular Pathways (e.g., p53-mediated mitochondrial apoptosis)

Research into the anticancer properties of γ-bisabolene has revealed its capability to induce programmed cell death, or apoptosis, in cancer cells through specific and well-defined molecular signaling cascades. nih.gov Studies on human neuroblastoma cells (TE671) have been particularly insightful, demonstrating that γ-bisabolene's apoptotic effect is significantly linked to the p53-mediated mitochondrial pathway. nih.gov

The tumor suppressor protein p53 is a critical transcription factor that governs the expression of various pro-apoptotic genes. nih.gov In response to cellular stress, such as that induced by γ-bisabolene, p53 becomes activated through phosphorylation. nih.gov This activation leads to the up-regulation of its downstream target genes, including PUMA (p53 upregulated modulator of apoptosis) and Bim. nih.govnih.gov These proteins are key members of the Bcl-2 family and play a pivotal role in initiating the mitochondrial (or intrinsic) pathway of apoptosis.

Furthermore, investigations have uncovered a connection between γ-bisabolene, protein kinase CK2α, and p53 activation. nih.gov γ-Bisabolene treatment has been shown to decrease both the mRNA and protein levels of CK2α. nih.govnih.gov The reduction in CK2α expression appears to be a crucial event that facilitates the activation of the p53 pathway, thereby triggering mitochondria-mediated apoptosis in neuroblastoma cells. nih.gov This suggests that the anticancer mechanism of γ-bisabolene involves the modulation of the CK2α-p53 signaling axis to initiate cell death. nih.govnih.gov The activation of p53 by γ-bisabolene may also influence the extrinsic apoptotic pathway by up-regulating the Fas receptor. nih.gov

Activation of Caspases and Mitochondrial Membrane Potential Changes

The induction of apoptosis by γ-bisabolene culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the primary executioners of the apoptotic process. nih.govnih.gov Mechanistic studies have confirmed that γ-bisabolene treatment leads to the activation of initiator and executioner caspases. Specifically, the activation of caspase-8, caspase-9, and the key executioner caspase-3 has been observed in human neuroblastoma cells following exposure to the compound. nih.govnih.govkisti.re.kr

Caspase-9 is the apical caspase in the cytochrome c-dependent apoptotic pathway, which is initiated by mitochondrial damage. nih.gov Its activation is a direct consequence of the loss of mitochondrial integrity. nih.gov Caspase-8 is typically associated with the extrinsic or death receptor-mediated pathway, and its activation by γ-bisabolene suggests a potential crosstalk between the intrinsic and extrinsic apoptotic pathways, possibly orchestrated by p53-mediated Fas up-regulation. nih.gov The activation of these initiator caspases converges on the activation of caspase-3, which then cleaves a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A critical event preceding caspase activation in the mitochondrial pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov γ-Bisabolene has been shown to cause a significant decrease in the MMP in a dose-dependent manner. nih.govnih.gov This loss of MMP is often associated with an increase in intracellular reactive oxygen species (ROS), which was also observed in γ-bisabolene-treated cells. nih.gov The depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov This release is a point of no return, as it triggers the formation of the apoptosome and subsequent activation of caspase-9, thereby committing the cell to apoptosis. nih.gov

Table 1: Mechanistic Effects of γ-Bisabolene on Apoptosis in Human Neuroblastoma Cells

| Molecular Event | Observed Effect Following γ-Bisabolene Treatment | Reference |

|---|---|---|

| p53 Phosphorylation | Increased | nih.govnih.gov |

| PUMA and Bim Expression | Up-regulated | nih.govnih.gov |

| CK2α Expression | Decreased | nih.govnih.gov |

| Mitochondrial Membrane Potential (MMP) | Decreased / Depolarized | nih.govnih.gov |

| Caspase-3 Activation | Induced | nih.govnih.gov |

| Caspase-8 Activation | Induced | nih.govnih.gov |

| Caspase-9 Activation | Induced | nih.govnih.gov |

Insecticidal Mechanisms in Target Organisms

The insecticidal properties of various botanical compounds, including sesquiterpenes like bisabolenes, are often attributed to their neurotoxic effects. A primary target for many natural and synthetic insecticides is the enzyme acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the central and peripheral nervous systems of insects, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. nih.gov

While direct mechanistic studies detailing the inhibition of AChE specifically by (Z)-γ-bisabolene are not extensively documented in the provided search results, the inhibition of cholinesterases (both acetylcholinesterase and butyrylcholinesterase) is a known mechanism for many plant-derived secondary metabolites. nih.govmdpi.comfrontiersin.org These inhibitors can bind to the active site of the enzyme, preventing it from breaking down acetylcholine. researchgate.net The interaction can be reversible or irreversible, depending on the inhibitor. nih.govmdpi.com Given that γ-bisabolene has demonstrated larvicidal and oviposition deterrent activities against mosquito vectors, it is plausible that its mode of action involves neurotoxicity, potentially through the inhibition of enzymes like AChE. mdpi.com However, further specific research is required to definitively establish AChE inhibition as a primary insecticidal mechanism for (Z)-γ-bisabolene and to determine the nature of such inhibition (e.g., competitive, non-competitive) and its potency (IC50 values).

Another potential neurotoxic mechanism for insecticides is the modulation of other neurotransmitter systems, such as the GABA (γ-aminobutyric acid) receptor-chloride ion channel complex. nih.gov This receptor is the target for several classes of insecticides. nih.gov Disruption of GABAergic neurotransmission, which is inhibitory in nature, can also lead to hyperexcitation of the nervous system and insect mortality. There is currently no direct evidence from the search results linking (Z)-γ-bisabolene to this specific target.

Metabolic Engineering and Synthetic Biology for Z Gamma Bisabolene Production

Strategies for Heterologous Biosynthesis in Microbial Hosts

The foundation of heterologous biosynthesis lies in the introduction of a (Z)-gamma-bisabolene synthase gene into a suitable microbial host. This enzyme catalyzes the conversion of the universal precursor farnesyl diphosphate (B83284) (FPP) to this compound. mdpi.comwikipedia.org The choice of microbial host is critical and is often dictated by factors such as its inherent metabolic pathways, genetic tractability, and robustness in industrial fermentation settings.

Engineering of Saccharomyces cerevisiae (Yeast) for Enhanced Production

Saccharomyces cerevisiae, or baker's yeast, is a well-established and widely used host for the production of various natural products, including terpenes. nih.govresearchgate.net Its "Generally Recognized as Safe" (GRAS) status, sophisticated genetic toolkit, and familiarity in industrial fermentation make it an attractive platform for this compound production. nih.gov

A significant breakthrough in yeast engineering for this purpose was the identification of a novel γ-bisabolene synthase, AcTPS5. mdpi.com The heterologous expression of this synthase is a primary step. To further boost production, a "dual cytoplasmic–peroxisomal engineering" strategy has been effectively implemented. mdpi.com This involves engineering the biosynthetic pathway in both the cytoplasm and the peroxisomes, leveraging the unique metabolic environments of each compartment. For instance, peroxisomes can provide an endogenous pool of acetyl-CoA, a key precursor, through fatty acid β-oxidation. mdpi.com By expressing the mevalonate (B85504) (MVA) pathway and AcTPS5 in the peroxisomes, researchers have achieved significant titers of γ-bisabolene. mdpi.com Further improvements have been realized by deleting the peroxisome autophagy gene atg36, which prevents the degradation of these engineered peroxisomes. mdpi.com

Combining these peroxisomal modifications with the overexpression of key cytosolic enzymes, such as a truncated version of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), has led to a substantial increase in γ-bisabolene production. mdpi.com This dual-compartment approach effectively channels more precursors towards the final product. In fed-batch fermentation, these engineered yeast strains have achieved production levels as high as 2.69 g/L. mdpi.com

Production Optimization in Escherichia coli and other Bacterial Platforms

Escherichia coli is another popular host for metabolic engineering due to its rapid growth and well-understood genetics. nih.govmdpi.com While specific research on this compound production in E. coli is less detailed than in yeast, the general principles for terpene production are applicable. A key strategy is to enhance the supply of the precursor FPP, which is derived from the native methylerythritol 4-phosphate (MEP) pathway or a heterologously expressed MVA pathway. nih.gov

Optimization in E. coli often involves overexpressing genes of the MEP pathway to increase the pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal C5 precursors for all isoprenoids. nih.gov Additionally, expressing an FPP synthase and the specific this compound synthase is essential. To prevent the diversion of FPP to other pathways, competing genes can be deleted or downregulated. researchgate.net For instance, deleting the gene encoding the enzyme responsible for converting FPP to squalene (B77637) can increase FPP availability for sesquiterpene synthesis. Two-phase fermentation, where an organic solvent like dodecane (B42187) is used to capture the volatile product, is a common strategy to reduce product toxicity and simplify recovery. mdpi.com

Recently, a this compound synthase from the actinomycete Cryptosporangium arvum was identified and characterized in E. coli, demonstrating the potential of bacterial enzymes for heterologous production. beilstein-journals.org

Exploration of Oleaginous Yeasts (e.g., Yarrowia lipolytica) as Production Platforms

Oleaginous yeasts, such as Yarrowia lipolytica, have gained significant attention as robust platforms for producing hydrophobic compounds like terpenes. nih.govnih.gov A key advantage of Y. lipolytica is its ability to accumulate large amounts of lipids, which provides a natural storage sink for lipophilic products and can alleviate product toxicity. nih.govresearchgate.net Furthermore, this yeast possesses a high-flux tricarboxylic acid (TCA) cycle, which can supply an abundance of acetyl-CoA, the primary building block for the MVA pathway. nih.gov

Researchers have successfully engineered Y. lipolytica to produce various isomers of bisabolene (B7822174), including γ-bisabolene, by expressing the corresponding synthases. nih.govnih.gov For γ-bisabolene, the synthase from Helianthus annuus has been utilized. nih.govnih.gov To enhance production, strategies have focused on overexpressing endogenous MVA pathway genes. nih.govnih.gov Additionally, the ability of Y. lipolytica to utilize inexpensive and renewable feedstocks like waste cooking oil makes it an economically attractive host. nih.govrsc.org Engineered strains have been shown to produce γ-bisabolene from such waste streams, highlighting the potential for sustainable bioproduction. nih.govnih.gov For example, engineered Y. lipolytica has achieved a γ-bisabolene titer of 20.2 mg/L from waste cooking oil. nih.gov

Optimization of Biosynthetic Pathways in Engineered Organisms

Beyond the selection of a host and the introduction of a synthase, significant gains in this compound production are achieved by fine-tuning the host's native metabolism. These optimizations aim to increase the flux of carbon towards FPP and minimize its diversion into competing pathways.

Enhancing Precursor Supply (e.g., Acetyl-CoA Flux)

Acetyl-CoA is the fundamental two-carbon precursor for the MVA pathway, which is the primary route to FPP in eukaryotes. nih.govnih.gov Increasing the intracellular concentration of acetyl-CoA is a critical strategy for boosting terpene production. nih.gov In S. cerevisiae, this can be achieved through various means, including the overexpression of enzymes involved in pyruvate (B1213749) metabolism, which directly precedes acetyl-CoA formation. mdpi.com For instance, enhancing the pyruvate dehydrogenase complex activity can drive more carbon towards acetyl-CoA. nih.gov

Another approach is to engineer bypass pathways that can generate acetyl-CoA with a higher theoretical yield from glycolytic substrates. nih.gov In Y. lipolytica, the natural high flux through the TCA cycle already provides a significant acetyl-CoA pool. nih.gov Strategies in this yeast have focused on further enhancing this supply by overexpressing key enzymes like ATP-citrate lyase, which cleaves citrate (B86180) to generate cytosolic acetyl-CoA. nih.gov

Manipulating Competing Metabolic Pathways (e.g., ERG9 Downregulation)

In S. cerevisiae, FPP is a crucial branch-point metabolite. It can be converted to sesquiterpenes by an introduced synthase or be channeled into the native sterol biosynthesis pathway, starting with its conversion to squalene by squalene synthase, an enzyme encoded by the ERG9 gene. nih.govscispace.com This sterol pathway is essential for cell viability as it produces ergosterol (B1671047), a vital component of the yeast cell membrane.